![molecular formula C18H25N5O B4507590 N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B4507590.png)
N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide
Übersicht
Beschreibung
N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C18H25N5O and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.20591044 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques: Research has explored various methods for synthesizing pyrimidine derivatives, including those involving dimethylamino groups. For instance, Beck and Gajewski (1976) described the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones by condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine, a technique relevant to the compound (Beck & Gajewski, 1976).
Biological and Pharmacological Applications
Histone Deacetylase Inhibition
Zhou et al. (2008) discovered a compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, which is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. This compound, similar in structure to the query compound, selectively inhibits HDACs and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
Antifilarial Activity
A study by Angelo et al. (1983) on N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]- 2-pyrimidinyl]-N'-phenylguanidines, closely related to the query compound, demonstrated antifilarial activity against adult Litomosoides carinii infections (Angelo et al., 1983).
Anticancer Activity
Abdellatif et al. (2014) synthesized various pyrazolo[3,4-d]pyrimidin-4-one derivatives, showing that almost all tested compounds revealed antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Antibacterial Activity
Bheemanapalli et al. (2008) prepared a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).
Spectroscopic and Structural Analysis
- Molecular Structure Investigation: Mansour and Ghani (2013) conducted comprehensive theoretical and experimental structural studies on a related compound, N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide. This study provides insights into the stability of the molecule arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond, which are relevant for understanding the structure of similar compounds (Mansour & Ghani, 2013).
Eigenschaften
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-12-19-15(11-16(20-12)23(5)6)21-13-7-9-14(10-8-13)22-17(24)18(2,3)4/h7-11H,1-6H3,(H,22,24)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOMFEUHYCMXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


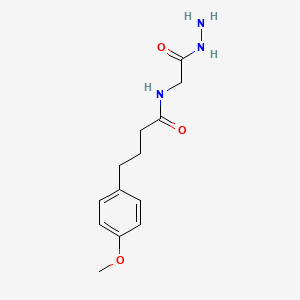
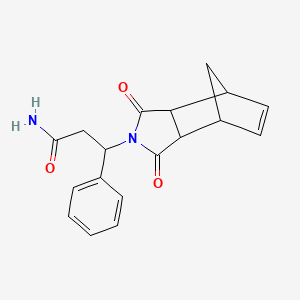
![N-[1-methyl-2-(4-methylphenoxy)ethyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B4507521.png)
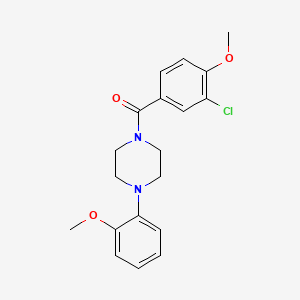
![1-(4-biphenylylsulfonyl)-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4507553.png)
![N-[3-(aminocarbonyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4507564.png)
![2-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4507565.png)
![6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4507572.png)
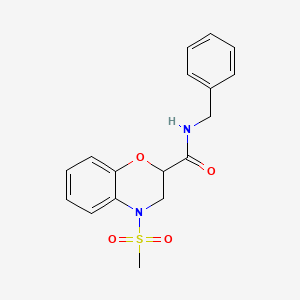
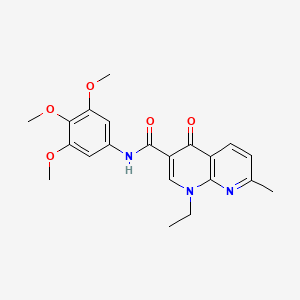
![1-[(1-{1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]azepane bis(trifluoroacetate)](/img/structure/B4507579.png)
![N-{[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4507598.png)
![N-(2-chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B4507602.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507614.png)
